m-CRESOL, 6-(METHYLTHIO)- m-CRESOL, 6-(METHYLTHIO)- m-Cresol, 6-(methylthio)- is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 23385-54-8
VCID: VC0534681
InChI: InChI=1S/C8H10OS/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3
SMILES: CC1=CC(=C(C=C1)SC)O
Molecular Formula: C8H10OS
Molecular Weight: 154.23 g/mol

m-CRESOL, 6-(METHYLTHIO)-

CAS No.: 23385-54-8

Cat. No.: VC0534681

Molecular Formula: C8H10OS

Molecular Weight: 154.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-CRESOL, 6-(METHYLTHIO)- - 23385-54-8

Specification

CAS No. 23385-54-8
Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
IUPAC Name 5-methyl-2-methylsulfanylphenol
Standard InChI InChI=1S/C8H10OS/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3
Standard InChI Key ICXVIPDBYKKWPO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)SC)O
Canonical SMILES CC1=CC(=C(C=C1)SC)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

m-Cresol, 6-(methylthio)-, with the molecular formula C₈H₁₀OS and a molar mass of 154.23 g/mol, belongs to the class of organosulfur phenolic compounds . The molecule comprises a phenolic ring with a methyl group at the meta position (C3) and a methylthio group at the para position relative to the hydroxyl group (C4). This arrangement is confirmed by its InChI identifier:
InChI=1/C8H10O2S/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point56–60 °C
Boiling Point151 °C at 15 mmHg
Density1.1125 (estimate)
SolubilityChloroform, Methanol
Vapor Pressure0.001 mmHg at 25 °C
Flash Point137.2 °C
Refractive Index1.5300 (estimate)

The compound typically presents as an off-white to light beige crystalline solid, though it may oxidize upon air exposure, acquiring a light red hue . Its low water solubility and affinity for organic solvents underscore its hydrophobic nature.

Synthesis and Manufacturing

Industrial Synthesis Pathways

The primary synthesis route involves the reaction of m-cresol with dimethyl disulfide under controlled conditions . This thioetherification proceeds via nucleophilic substitution, where the thiol group displaces a leaving group (e.g., halide) or reacts directly with the phenolic oxygen.

A novel method described in patent literature (WO2012017204A1) highlights the use of oxoacids (e.g., methanesulfonic acid) to catalyze rearrangements in cresol derivatives, though this approach is more commonly applied to amyl m-cresol . For m-cresol, 6-(methylthio)-, the reaction typically occurs in solvent-free conditions or aromatic solvents like toluene at moderate temperatures (30–40 °C) .

Key Reaction Steps:

  • Thioether Formation:
    m-Cresol+(CH3)2S23-Methyl-4-(methylthio)phenol+Byproducts\text{m-Cresol} + (\text{CH}_3)_2\text{S}_2 \rightarrow \text{3-Methyl-4-(methylthio)phenol} + \text{Byproducts}

  • Purification: Crystallization from methanol or ethanol yields the final product .

Applications in Agrochemical and Pharmaceutical Industries

Role in Pesticide Synthesis

m-Cresol, 6-(methylthio)-, is a precursor to organophosphorus insecticides and nematicides . Its sulfur moiety enhances the bioavailability and binding affinity of resultant compounds to pest acetylcholinesterase. For example, derivatives of this compound are integral to the synthesis of profenofos and ethoprophos, which target nematodes and soil-borne insects .

ParameterValueSource
LD₅₀ (Oral, Rat)Not reported
Skin CorrosionIrritant (Category 2)
Aquatic ToxicityWGK 3 (Severe environmental hazard)

Comparative Analysis with Related Cresol Derivatives

Structural and Functional Differences

Unlike o-cresol and p-cresol, m-cresol derivatives exhibit distinct reactivity due to the meta-substitution pattern. The addition of a methylthio group further differentiates m-cresol, 6-(methylthio)- from conventional cresols, as seen in:

Table 3: Comparison of Cresol Properties

CompoundMelting Point (°C)Boiling Point (°C)pKa
m-Cresol11.8202.010.09
m-Cresol, 6-(methylthio)-56–60151 (15 mmHg)9.90
6-tert-Butyl-m-cresol86–8828510.2

The lowered pKa (9.90 vs. 10.09 for m-cresol) reflects the electron-donating effect of the methylthio group, enhancing the phenol’s acidity .

Environmental and Regulatory Aspects

Ecotoxicological Impact

As a WGK 3 substance, m-cresol, 6-(methylthio)-, poses significant risks to aquatic ecosystems . Its persistence and potential for bioaccumulation necessitate containment strategies during manufacturing and disposal. Regulatory frameworks under REACH and TSCA mandate rigorous reporting and risk assessments for industrial use .

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